molecular formula C4H10ClNO2 B122366 3-Amino-2-methylpropanoic acid hydrochloride CAS No. 28267-25-6

3-Amino-2-methylpropanoic acid hydrochloride

Cat. No. B122366
CAS RN: 28267-25-6
M. Wt: 139.58 g/mol
InChI Key: CGGBOMJVYQTWRN-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropanoic acid hydrochloride, also known as (S)-3-Amino-2-methylpropanoic acid hydrochloride, is a chemical compound with the CAS Number: 925704-45-6 . It has a molecular weight of 139.58 . This compound is also known as 3-Aminoisobutyric acid, a product formed by the catabolism of thymine .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylpropanoic acid hydrochloride is represented by the formula C4H10ClNO2 . The InChI code for the compound is 1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 .


Physical And Chemical Properties Analysis

3-Amino-2-methylpropanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 139.58 . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Methods of Application : The enzyme catalyzes the ATP-dependent condensation of ®-pantoic acid with various amines, including 3-Amino-2-methylpropanoic acid, to yield amide products .

Results : The process achieves amide products with over 99% conversion, demonstrating its efficiency and potential for creating vitamin B5 antimetabolites .

Methods of Application : Synthetic strategies involve intra- and intermolecular reactions leading to various piperidine derivatives .

Results : These derivatives are present in numerous classes of pharmaceuticals, indicating the compound’s versatility in drug synthesis .

Methods of Application : Amino acids, including 3-Amino-2-methylpropanoic acid, are introduced into natural products through various synthetic pathways .

Results : The modifications have led to enhanced performance and minimized adverse effects of the natural products .

Analytical Chemistry

Methods of Application : It is involved in the synthesis of compounds that induce browning of white fat and hepatic β-oxidation .

Results : Studies have shown that it is inversely correlated with cardiometabolic risk factors, suggesting its potential in treating metabolic disorders .

Chemical Engineering

Methods of Application : Researchers employ this amino acid derivative to create mimetics that structurally resemble natural neurotransmitters, allowing them to bind to receptor sites in the brain .

Results : The synthesized analogs have shown potential in modulating neural pathways and could lead to new treatments for neurological disorders .

Methods of Application : The compound is incorporated into polymer chains to alter their physical characteristics, such as flexibility, strength, and resistance to degradation .

Results : The resulting materials demonstrate improved performance metrics suitable for various industrial applications .

Methods of Application : It is introduced into controlled environments to monitor its breakdown by microbial communities and to understand nutrient cycling processes .

Results : Findings contribute to the knowledge of amino acid turnover in nature and help in assessing environmental impacts of organic pollutants .

Methods of Application : It is used to synthesize compounds that impart umami taste and to improve the nutritional value of processed foods .

Results : These applications have led to the development of tastier and more nutritious food products .

Methods of Application : The compound is utilized in creams and serums to promote skin hydration and to reduce the appearance of fine lines .

Results : Clinical trials have shown improvements in skin texture and elasticity, making it a valuable ingredient in cosmetic formulations .

Methods of Application : It is added to feed to improve the nutritional profile and to support the overall well-being of livestock .

Results : Studies indicate increased growth rates and improved immune responses in animals receiving these supplements .

Methods of Application : It is incorporated into peptide chains using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences .

Results : The synthesized peptides have shown promise in preclinical studies for various diseases, including cancer and metabolic disorders .

Methods of Application : The compound is used to modify nucleotides, which can then be incorporated into DNA or RNA strands to study genetic processes .

Results : These modified nucleotides have been crucial in understanding DNA replication, repair, and transcription mechanisms .

Methods of Application : The compound is used to synthesize molecules that can selectively bind to enzymes or receptors, altering their activity .

Results : These probes have provided insights into the regulation of cellular processes and have potential as drug leads .

Methods of Application : The compound is used to coat nanoparticles, which can then be used for targeted drug delivery or diagnostic imaging .

Results : Functionalized nanoparticles have demonstrated improved targeting and reduced toxicity in biomedical applications .

Methods of Application : It is polymerized with other monomers to create polymers that can degrade under specific conditions, reducing environmental impact .

Results : The resulting biodegradable polymers have applications in packaging, agriculture, and medical devices .

Methods of Application : The compound is used as a ligand or a co-catalyst in catalytic systems to enhance reaction rates and selectivity .

Results : These new catalysts have led to more efficient and sustainable chemical processes in various industries .

Safety And Hazards

The compound is associated with a GHS07 pictogram and has a signal word of "Warning" . Specific hazard statements and precautionary statements were not provided in the search results.

properties

IUPAC Name

3-amino-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBOMJVYQTWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502513
Record name 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylpropanoic acid hydrochloride

CAS RN

28267-25-6
Record name 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Zalán, TA Martinek, L Lázár, F Fülöp - Tetrahedron, 2003 - Elsevier
… 3-Amino-2-methylpropanoic acid hydrochloride was crystallized by treatment of the oily residue with acetone. The crystals were filtered off and washed with acetone. All attempts to …
Number of citations: 43 www.sciencedirect.com
J Elaridi, A Thaqi, A Prosser, WR Jackson… - Tetrahedron …, 2005 - Elsevier
… The reaction mixture was then evaporated under reduced pressure to afford 3-amino-2-methylpropanoic acid hydrochloride salt, as a pale yellow oil (26.4 mg, 99%); 1 H NMR (300 MHz…
Number of citations: 64 www.sciencedirect.com

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